

Physical and chemical characteristics of propylene glycol dioleate

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Compound of Interest

Compound Name: *Propylene glycol dioleate*

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Propylene Glycol Dioleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **propylene glycol dioleate**. It is designed to be a comprehensive resource for professionals in research, development, and quality control who work with this versatile excipient. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key concepts.

Chemical Identity and Structure

Propylene glycol dioleate (PGDO) is the diester of propylene glycol and oleic acid.^{[1][2]} Its chemical structure consists of a propylene glycol backbone esterified with two oleic acid molecules. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C9 position.^[1]

IUPAC Name: 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate

CAS Number: 105-62-4

Molecular Formula: $C_{39}H_{72}O_4$

Molecular Weight: 604.99 g/mol [1]

Below is a diagram illustrating the chemical structure of **propylene glycol dioleate**.

Figure 1: Chemical Structure of **Propylene Glycol Dioleate**

Physical and Chemical Properties

Propylene glycol dioleate is a viscous, oily liquid at room temperature, with a color ranging from yellow to amber.[3] It is insoluble in water but miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Physical State	Liquid	[1]
Appearance	Oily, viscous, yellow to amber liquid	[3]
Molecular Weight	604.99 g/mol	[1]
Density	0.907 ± 0.06 g/cm ³	[1]
Boiling Point	641 ± 48.0 °C (Predicted)	[1]
Melting Point	-15 °C	[4]
Flash Point	302.5 °C	[5]
Refractive Index	1.47	[1]
Solubility in Water	2.615 x 10 ⁻¹² mg/L at 25°C (Negligible)	[1]
Saponification Value	180 - 200 mg KOH/g	[6]
Acid Value	≤ 5.0 mg KOH/g	[6]
Hydroxyl Value	≤ 30 mg KOH/g	[6]
Moisture	≤ 1.0%	[6]

Experimental Protocols

This section details the methodologies for determining key quality parameters of **propylene glycol dioleate**.

Determination of Acid Value

The acid value is a measure of the free fatty acids present in the substance and is an indicator of hydrolytic degradation.^[7]

Principle: The free fatty acids in a known weight of the sample are titrated with a standardized solution of potassium hydroxide (KOH) in the presence of a suitable indicator.

Apparatus:

- Analytical balance
- Erlenmeyer flask (250 mL)
- Burette (50 mL)
- Pipettes

Reagents:

- Titrant: 0.1 M Potassium Hydroxide (KOH) solution, accurately standardized.
- Solvent: A mixture of equal volumes of ethanol and diethyl ether, neutralized to the phenolphthalein endpoint.
- Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

- Accurately weigh approximately 5-10 g of the **propylene glycol dioleate** sample into a 250 mL Erlenmeyer flask.
- Add 50 mL of the neutralized solvent mixture to the flask and dissolve the sample by gentle swirling.
- Add a few drops of phenolphthalein indicator to the solution.

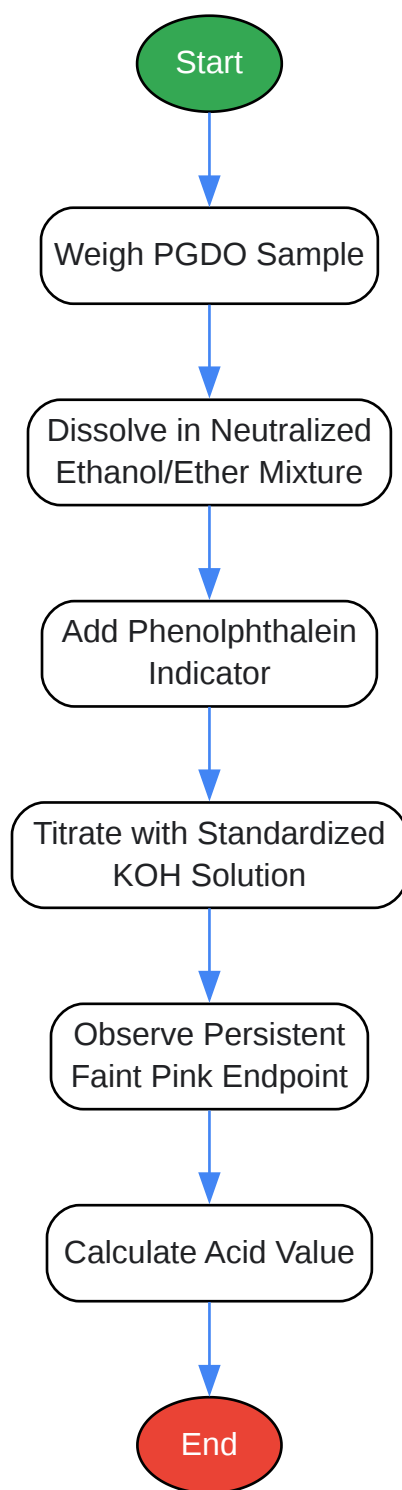
- Titrate the solution with the standardized 0.1 M KOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.
- Record the volume of KOH solution used.
- Perform a blank titration using 50 mL of the solvent mixture without the sample.

Calculation: Acid Value (mg KOH/g) = $(V - V_b) * M * 56.1 / W$

Where:

- V = volume of KOH solution used for the sample (mL)
- V_b = volume of KOH solution used for the blank (mL)
- M = Molarity of the KOH solution (mol/L)
- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the sample (g)

The following diagram illustrates the workflow for determining the acid value.



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Figure 2: Workflow for Acid Value Determination

Determination of Saponification Value

The saponification value is a measure of the total free and esterified acids present in the sample.[8][9] It is inversely proportional to the average molecular weight of the fatty acids.[10]

Principle: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.

Apparatus:

- Reflux condenser
- Erlenmeyer flask with ground glass joint (250 mL)
- Heating mantle or water bath
- Analytical balance
- Burette (50 mL)
- Pipettes

Reagents:

- Saponifying Agent: 0.5 M alcoholic Potassium Hydroxide (KOH) solution.
- Titrant: 0.5 M Hydrochloric Acid (HCl) solution, accurately standardized.
- Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

- Accurately weigh approximately 2 g of the **propylene glycol dioleate** sample into a 250 mL Erlenmeyer flask.
- Using a pipette, add exactly 25.0 mL of the 0.5 M alcoholic KOH solution to the flask.
- Connect the flask to the reflux condenser and heat the mixture in a boiling water bath or on a heating mantle for 30-60 minutes, swirling occasionally.[9][10]
- Allow the flask to cool to room temperature.

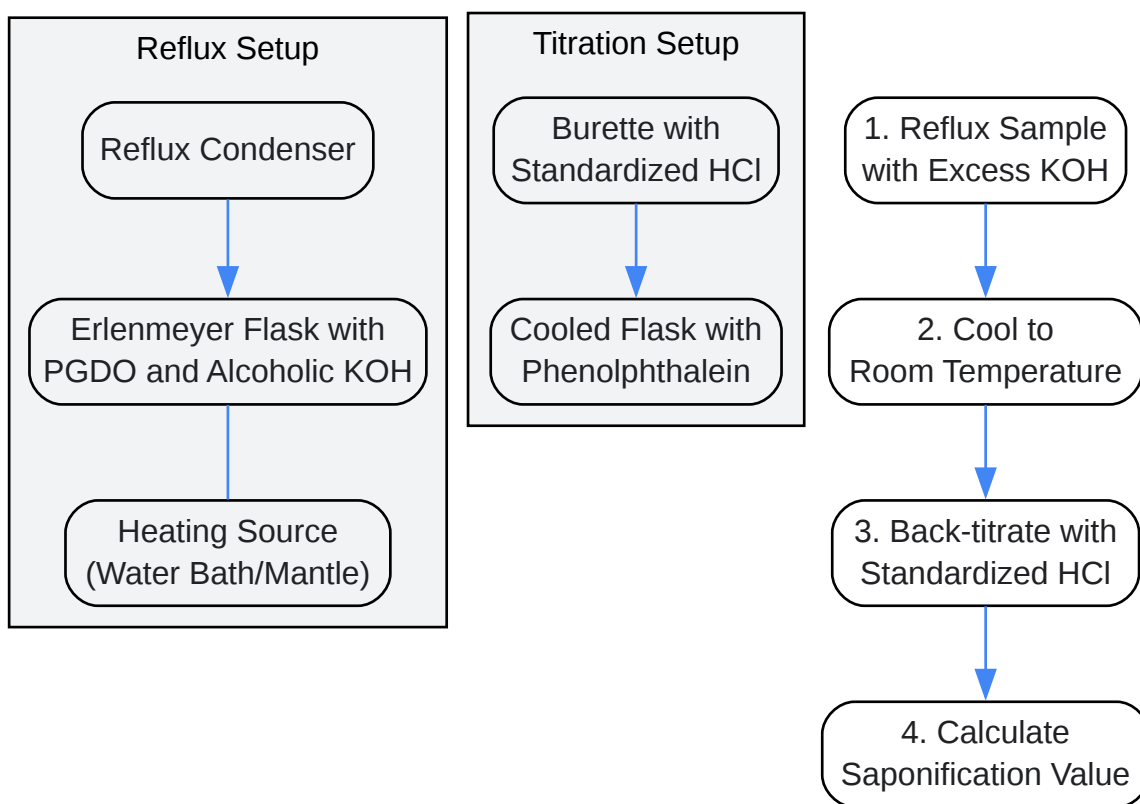
- Add a few drops of phenolphthalein indicator to the solution.
- Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.
- Record the volume of HCl solution used.
- Perform a blank determination by refluxing and titrating 25.0 mL of the alcoholic KOH solution without the sample.

Calculation: Saponification Value (mg KOH/g) = $(V_b - V) * M * 56.1 / W$

Where:

- V_b = volume of HCl solution used for the blank (mL)
- V = volume of HCl solution used for the sample (mL)
- M = Molarity of the HCl solution (mol/L)
- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the sample (g)

The experimental setup for determining the saponification value is depicted below.



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Figure 3: Experimental Setup for Saponification Value

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for assessing the purity of **propylene glycol dioleate** and identifying any related substances or impurities.[11]

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. A detector measures the quantity of each component as it elutes from the column.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for the analysis of fatty acid esters (e.g., a polar modified polyethylene glycol phase or a non-polar polydimethylsiloxane phase).

- Data acquisition and processing system.

Typical GC Conditions (Example):

- Column: SPB-1000 (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 10 minutes.
- Injection Volume: 1 μ L.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or isopropanol).

Data Analysis: The purity of **propylene glycol dioleate** is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of peaks can be achieved by comparing retention times with those of known reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification and structural confirmation of **propylene glycol dioleate** by analyzing the absorption of infrared radiation by its molecular bonds.

Principle: The sample is exposed to infrared radiation, and the instrument measures the frequencies at which the sample absorbs, which correspond to the vibrational frequencies of the chemical bonds within the molecule.

Instrumentation:

- Fourier-Transform Infrared Spectrometer.
- Sample cell (e.g., KBr plates for liquid films or an ATR accessory).

Procedure:

- Obtain a background spectrum of the empty sample compartment.
- Place a thin film of the **propylene glycol dioleate** sample between KBr plates or directly onto the ATR crystal.
- Acquire the sample spectrum.
- The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Expected Characteristic Peaks:

- $\sim 3005 \text{ cm}^{-1}$: C-H stretching of the cis-double bond ($=\text{C-H}$).
- $\sim 2925 \text{ cm}^{-1}$ and $\sim 2855 \text{ cm}^{-1}$: Asymmetric and symmetric C-H stretching of methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) groups.
- $\sim 1740 \text{ cm}^{-1}$: Strong C=O stretching of the ester group.
- $\sim 1655 \text{ cm}^{-1}$: C=C stretching of the double bond.
- $\sim 1160 \text{ cm}^{-1}$: C-O stretching of the ester group.
- $\sim 722 \text{ cm}^{-1}$: Rocking vibration of $-(\text{CH}_2)_n-$ chains.

Applications in Drug Development

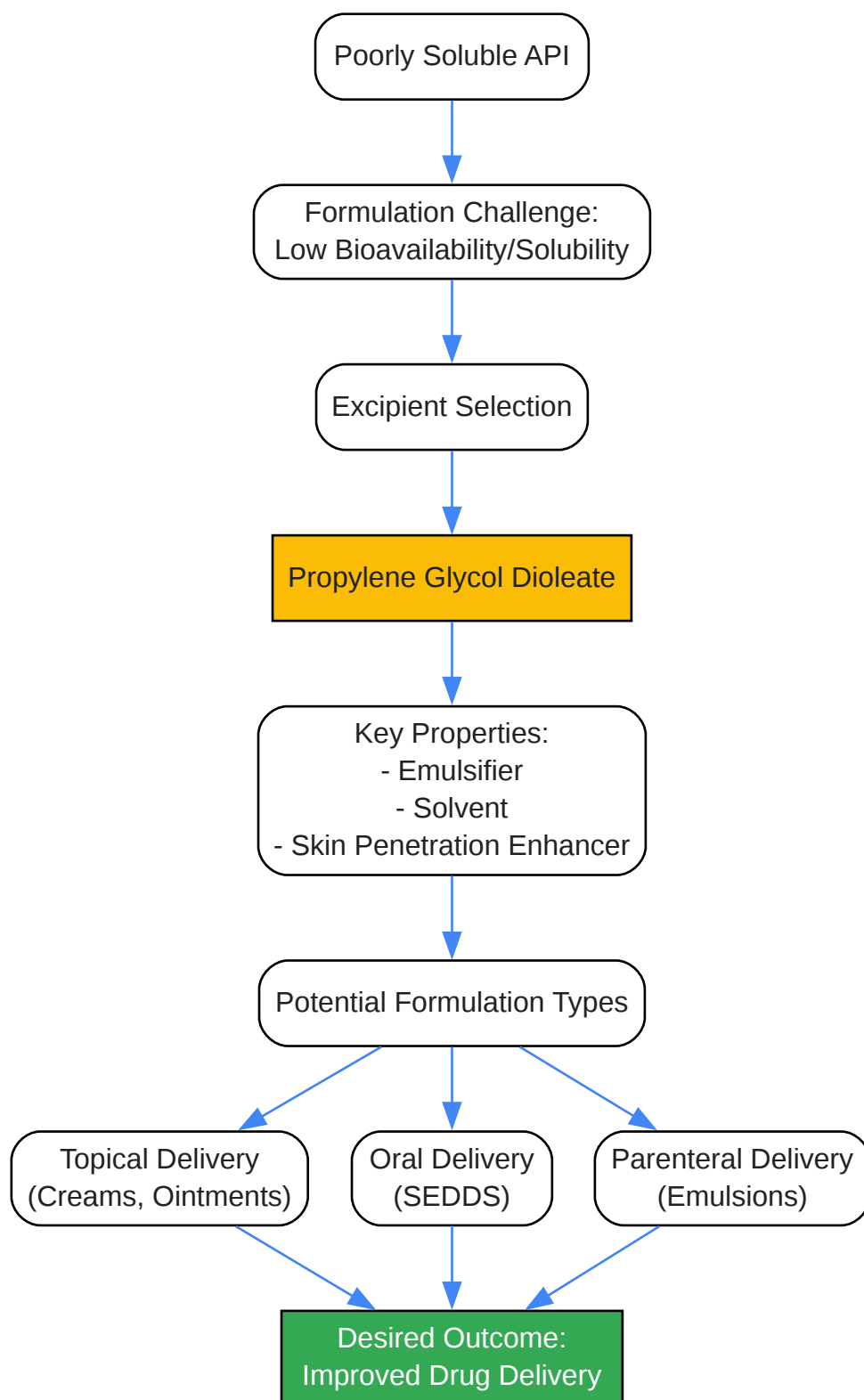
Propylene glycol dioleate is utilized in various pharmaceutical formulations due to its properties as an emulsifier, solvent, and skin conditioning agent.^{[1][2]}

- Topical Formulations: It acts as an emollient and vehicle in creams, lotions, and ointments, enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

- Oral Formulations: It can be used as a lipid-based excipient in self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of poorly water-soluble drugs.
- Parenteral Formulations: In some cases, it may be used as a component of the oil phase in injectable emulsions.

The selection of **propylene glycol dioleate** as an excipient is guided by its physical and chemical stability, compatibility with the API, and its ability to achieve the desired drug delivery profile.

The logical relationship for considering **propylene glycol dioleate** in formulation development is outlined below.



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